molecular formula C23H26N6O B2961237 4-Phenyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one CAS No. 1226450-76-5

4-Phenyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one

Cat. No. B2961237
CAS RN: 1226450-76-5
M. Wt: 402.502
InChI Key: XFXUDANLVCUTJZ-UHFFFAOYSA-N
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Description

The compound “4-Phenyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one” is a complex organic molecule that contains several functional groups including a phenyl group, a pyridazinyl group, a pyridinyl group, and a piperazinyl group. These functional groups suggest that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of various functional groups would likely result in a complex three-dimensional structure. The exact structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of various functional groups suggests that it could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using various analytical techniques .

Scientific Research Applications

Antitumor Activity

The compound has shown potent in vitro antitumor activities against human non-small lung tumor cell line A549. This suggests potential for research in other cancer cell lines and animal studies, indicating a broad application in cancer treatment research .

Antimicrobial and Antiviral Properties

Pyrimidine derivatives, which share a similar structure to the compound , are known for their antimicrobial and antiviral properties. This implies that the compound could be explored for its efficacy against microbial and viral infections .

Cardiovascular Applications

The pharmacophore of pyridazin-3(2H)-ones, which is present in the compound, has been used as an inhibitor of canine PDE3 and shown to be a potent, orally active inotropic vasodilator agent in various canine models. This points to potential cardiovascular applications .

Biological Targeting

Structures similar to 1H-pyrazolo[3,4-b]pyridines have been utilized for a wide range of biological targets. The compound’s structure suggests it could be applied to research involving multiple biological pathways and targets .

Antifibrotic Research

The discovery of antifibrotic drugs is of significant interest, and pyrimidine derivatives have been identified as potential antifibrotic compounds . Research into the compound could contribute to this field .

Leukemia Treatment

Compounds with structural similarities have been used to inhibit tyrosine kinases in leukemia treatments. The compound’s structure indicates possible applications in developing therapeutic agents for leukemia .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling this compound, especially if it is used in a laboratory or industrial setting .

Future Directions

The future research directions for this compound could involve further studies to fully understand its chemical and biological properties. This could include studies to determine its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

4-phenyl-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c30-23(10-4-8-19-6-2-1-3-7-19)29-16-14-28(15-17-29)22-12-11-21(26-27-22)25-20-9-5-13-24-18-20/h1-3,5-7,9,11-13,18H,4,8,10,14-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXUDANLVCUTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one

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